Dexamethasone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Crystals; sol in water; max absorption (ethanol): 238-239 nm (e= 14,000); specific optical rotation: +57 deg/D (water); mp 233-235 °C; specific optical rotation: +74 +- 4 deg at 25 °C/D (water- and alc-free basis, 10 mg/mL) /21-phosphate disodium salt of dexamethasone/

ODORLESS OR HAS SLIGHT ODOR OF ALCOHOL; WHITE, OR SLIGHTLY YELLOW, CRYSTALLINE POWDER; 1 G DISSOLVES IN ABOUT 2 ML OF WATER; INSOL IN DIOXANE; SLIGHTLY SOL IN ALC; INSOL IN ETHER & CHLOROFORM; VERY HYGROSCOPIC /DEXAMETHASONE SODIUM PHOSPHATE/

Solubility in water (25 °C): 10 mg/100 mL; sol in acetone, ethanol, chloroform

In water, 89.0 mg/L at 25 °C

5.05e-02 g/L

Canonical SMILES

Isomeric SMILES

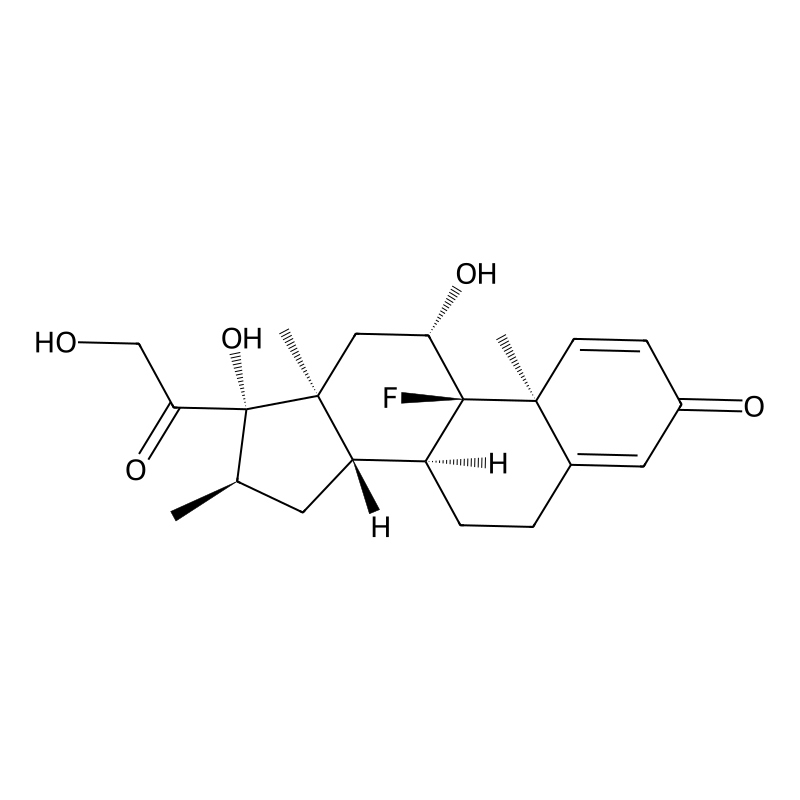

Dexamethasone is a fluorinated steroid that is 9-fluoropregna-1,4-diene substituted by hydroxy groups at positions 11, 17 and 21, a methyl group at position 16 and oxo groups at positions 3 and 20. It is a synthetic member of the class of glucocorticoids. It has a role as an adrenergic agent, an antiemetic, an antineoplastic agent, an environmental contaminant, a xenobiotic, an immunosuppressive agent and an anti-inflammatory drug. It is a fluorinated steroid, a 3-oxo-Delta(1),Delta(4)-steroid, a glucocorticoid, a 20-oxo steroid, an 11beta-hydroxy steroid, a 17alpha-hydroxy steroid and a 21-hydroxy steroid. It derives from a hydride of a pregnane.

Dexamethasone, or MK-125, is a corticosteroid fluorinated at position 9 used to treat endocrine, rheumatic, collagen, dermatologic, allergic, ophthalmic, gastrointestinal, respiratory, hematologic, neoplastic, edematous, and other conditions. Developed in 1957, it is structurally similar to other corticosteroids like [hydrocortisone] and [prednisolone]. Dexamethasone was granted FDA approval on 30 October 1958. In a press release for the Randomized Evaluation of COVID-19 Therapy (RECOVERY) trial on 16 June 2020, dexamethasone was recommended for use in COVID-19 patients with severe respiratory symptoms. Dexamethasone reduced deaths by approximately one third in patients requiring ventilation and by one fifth in those requiring oxygen.

Dexamethasone is a Corticosteroid. The mechanism of action of dexamethasone is as a Corticosteroid Hormone Receptor Agonist.

Dexamethasone has been reported in Aspergillus ochraceopetaliformis, Penicillium chrysogenum, and other organisms with data available.

Dexamethasone is a synthetic adrenal corticosteroid with potent anti-inflammatory properties. In addition to binding to specific nuclear steroid receptors, dexamethasone also interferes with NF-kB activation and apoptotic pathways. This agent lacks the salt-retaining properties of other related adrenal hormones. (NCI04)

DEXAMETHASONE is a small molecule drug with a maximum clinical trial phase of IV (across all indications) that was first approved in 1958 and has 79 approved and 221 investigational indications.

An anti-inflammatory 9-fluoro-glucocorticoid. [PubChem]

An anti-inflammatory 9-fluoro-glucocorticoid.

combination of above three antibiotics and dexamethasone 21-phosphate; used in the treatment of chronic middle ear disease

See also: Prednisolone (related); Betamethasone (related); Triamcinolone (related) ... View More ...

Dexamethasone is a synthetic corticosteroid that mimics the effects of hormones produced by the adrenal glands, particularly cortisol. It is widely used in clinical settings for its potent anti-inflammatory and immunosuppressive properties. Dexamethasone is characterized by its high efficacy and long duration of action, making it suitable for treating various conditions, including allergies, asthma, autoimmune diseases, and certain cancers. The compound is chemically classified as a glucocorticoid and has a molecular formula of C22H29FO5, with a molecular weight of 392.46 g/mol .

Various synthetic methodologies have been explored, including solid-phase synthesis and click chemistry, to enhance yield and efficiency .

Dexamethasone exerts its biological effects primarily through its action on glucocorticoid receptors. Upon entering cells, it binds to these receptors in the cytoplasm, forming a receptor-ligand complex that translocates to the nucleus. This complex interacts with glucocorticoid response elements in DNA to regulate gene expression, leading to the synthesis of proteins that mediate anti-inflammatory responses . Notably, dexamethasone inhibits the production of pro-inflammatory cytokines such as interleukin-1 and tumor necrosis factor-alpha, thereby reducing inflammation and modulating immune responses .

Dexamethasone has a broad range of clinical applications:

- Anti-inflammatory Treatment: It is commonly prescribed for inflammatory conditions such as arthritis and dermatitis.

- Allergy Relief: Dexamethasone is effective in managing severe allergic reactions.

- Cancer Therapy: It is used as part of chemotherapy regimens to manage symptoms and side effects.

- COVID-19 Treatment: Dexamethasone gained prominence during the COVID-19 pandemic for its role in reducing mortality in severe cases requiring oxygen therapy .

Dexamethasone exhibits interactions with various medications due to its metabolic pathways. For instance:

- Cytochrome P450 Inhibitors: Drugs that inhibit cytochrome P450 enzymes can increase dexamethasone levels, enhancing its effects or side effects.

- Anticoagulants: Dexamethasone may alter the effectiveness of anticoagulants like warfarin.

- Vaccines: Immunosuppressive effects may reduce vaccine efficacy when administered concurrently with dexamethasone .

Understanding these interactions is crucial for optimizing therapeutic regimens involving dexamethasone.

Dexamethasone belongs to a class of compounds known as corticosteroids. Here are some similar compounds along with their unique characteristics:

Dexamethasone stands out due to its longer duration of action (36–72 hours) compared to other corticosteroids like prednisone (12–30 hours) and hydrocortisone (5–12 hours) . Its unique fluorine atom at position C9 enhances receptor binding affinity and increases anti-inflammatory activity while minimizing salt-retaining properties .

Dexamethasone undergoes extensive hepatic metabolism primarily through cytochrome P450 3A4-mediated biotransformation pathways [1]. The major metabolic route involves 6-hydroxylation, which produces two distinct metabolites: 6β-hydroxydexamethasone as the predominant metabolite and 6α-hydroxydexamethasone as a minor metabolite [12]. These hydroxylation reactions demonstrate typical Michaelis-Menten kinetics, with mean Km values of 23.2 ± 3.8 microM for 6β-hydroxydexamethasone formation and 25.6 ± 1.6 microM for 6α-hydroxydexamethasone formation [12].

The involvement of cytochrome P450 3A4 in dexamethasone metabolism has been conclusively demonstrated through inhibition studies using ketoconazole [12]. Complete inhibition of both 6α- and 6β-hydroxylation occurs with 3 microM ketoconazole, confirming that cytochrome P450 3A4 catalyzes the formation of both metabolites [12]. Correlation studies between metabolite formation rates and relative cytochrome P450 3A4 expression levels show strong positive correlations, with r = 0.74 for 6β-hydroxydexamethasone and r = 0.70 for 6α-hydroxydexamethasone formation [12].

In addition to 6-hydroxylation, dexamethasone undergoes side-chain cleavage to form 9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione [12] [13]. This metabolite subsequently serves as a substrate for further 6-hydroxylation, creating 6-hydroxy-9α-fluoro-androsta-1,4-diene-11β-hydroxy-16α-methyl-3,17-dione [12]. The side-chain cleavage pathway represents a significant metabolic route, with considerable interindividual variability observed in metabolic profiles among different liver preparations [12].

Dexamethasone also undergoes reversible metabolism through 11β-hydroxysteroid dehydrogenase isozymes [1]. The compound is converted to 11-dehydrodexamethasone by corticosteroid 11β-dehydrogenase isozyme 2 and can be reconverted to dexamethasone by corticosteroid 11β-dehydrogenase isozyme 1 [1]. Studies demonstrate that dexamethasone serves as a substrate for 11β-hydroxysteroid dehydrogenase 2 but not 11β-hydroxysteroid dehydrogenase 1, with conversion rates of 29.4 ± 10.3% in rat kidney homogenates and 40.0 ± 2.0% in human kidney homogenates [30] [31].

Table 1: Dexamethasone Metabolic Parameters via Cytochrome P450 3A4

| Metabolite | Km (microM) | Vmax (pmol·min⁻¹·mg protein⁻¹) | Correlation with CYP3A4 Expression |

|---|---|---|---|

| 6β-hydroxydexamethasone | 23.2 ± 3.8 | 14.3 ± 9.9 | r = 0.74, P = 0.003 |

| 6α-hydroxydexamethasone | 25.6 ± 1.6 | 4.6 ± 3.1 | r = 0.70, P = 0.006 |

The biotransformation pathways exhibit species-specific variations [4]. In hamsters, 6-hydroxylation represents the most extensive metabolic route, while in male rats, the metabolite profile most closely resembles that observed in humans [4]. Female rats demonstrate significantly reduced 6-hydroxylation compared to males, indicating sex-specific differences in cytochrome P450 3A enzyme expression and activity [4].

Tissue-Specific Distribution Patterns and Plasma Protein Binding Dynamics

Dexamethasone demonstrates characteristic tissue distribution patterns with significant variations across different anatomical compartments [1]. The volume of distribution exhibits dose-dependent variations, with a 1.5 mg oral dose producing a volume of distribution of 51.0 L, while a 3 mg intramuscular dose results in a volume of distribution of 96.0 L [1] [20]. These variations reflect the compound's distribution characteristics and route-dependent pharmacokinetics.

Plasma protein binding of dexamethasone occurs primarily through albumin binding, with approximately 77% of the compound bound to plasma proteins [1] [19]. The binding demonstrates linear characteristics across therapeutic concentration ranges, with minimal interaction with corticosteroid-binding globulin [19]. Studies using equilibrium dialysis reveal that dexamethasone binding remains consistent between untreated normal serum (75.1 ± 3.6%) and charcoal-treated normal serum (77.3 ± 3.5%) [19].

In uremic patients, dexamethasone protein binding decreases significantly to 69.2 ± 1.8%, corresponding with reduced serum albumin concentrations [19]. This reduction results in a 24% increase in the free fraction of dexamethasone in uremic populations compared to healthy individuals [19]. The binding characteristics remain linear across concentration ranges of 10-1000 ng/mL, indicating that endogenous cortisol does not compete significantly with dexamethasone for protein binding sites [19].

Tissue-specific distribution studies demonstrate preferential accumulation in various organs [14] [15]. Following controllable continuous sub-Tenon drug delivery, dexamethasone concentrations in ocular tissues rank from highest to lowest as follows: sclera (4402.58 ± 4202.89 ng/g), cornea (2413.01 ± 1793.66 ng/g), retina/choroid (1652.37 ± 935.31 ng/g), iris (764.36 ± 414.76 ng/g), and lens (50.88 ± 12.42 ng/g) [15]. Vitreous body concentrations reach 42.67 ± 19.20 ng/mL, while plasma concentrations average 164.31 ± 97.45 ng/mL [15].

When administered as lipid emulsions, dexamethasone palmitate shows markedly different distribution patterns compared to free dexamethasone disodium phosphate [14] [16]. The lipid emulsion formulation demonstrates higher concentrations in liver, spleen, lung, and inflamed tissues, while the free form preferentially distributes to muscle tissue [14] [18]. This differential distribution reflects uptake by the reticuloendothelial system and inflammatory cells [14] [16].

Table 2: Tissue Distribution of Dexamethasone Following Sub-Tenon Administration

| Tissue | Concentration (ng/g or ng/mL) | Standard Deviation |

|---|---|---|

| Sclera | 4402.58 | ± 4202.89 |

| Cornea | 2413.01 | ± 1793.66 |

| Retina/Choroid | 1652.37 | ± 935.31 |

| Iris | 764.36 | ± 414.76 |

| Plasma | 164.31 | ± 97.45 |

| Aqueous Humor | 158.61 | ± 103.48 |

| Lens | 50.88 | ± 12.42 |

| Vitreous Body | 42.67 | ± 19.20 |

Autoradiography studies using tritiated dexamethasone reveal high-affinity, low-capacity binding sites in liver, kidney, heart, and brain tissues [17]. Nuclear binding predominates over cytoplasmic binding in these tissues, with the bulk tissue distribution significantly altered by the presence of excess unlabeled dexamethasone [17]. These findings indicate specific receptor-mediated uptake mechanisms operating in target tissues.

The protein binding characteristics in different species show variations, with rat plasma demonstrating 82.5% binding in males and 60.5% binding in females [21]. These differences in plasma protein binding correlate with variations in tissue distribution patterns and pharmacokinetic parameters across species [21].

Renal Clearance Mechanisms and Enterohepatic Recirculation

Dexamethasone demonstrates limited renal elimination, with less than 10% of the administered dose eliminated unchanged in urine [1] [32]. The renal clearance represents less than 10% of total body clearance, indicating that hepatic metabolism constitutes the primary elimination pathway [32]. Total body clearance values range from 7.75 L/h to 44.5 L/h across different oral doses between 0.5 to 300 mg [32].

Renal handling of dexamethasone involves complex mechanisms affecting electrolyte excretion [24]. Acute administration produces significant increases in urinary potassium excretion without affecting sodium excretion [24]. At the lowest effective dose of 2 micrograms per 100 g body weight, dexamethasone injection increases urinary potassium excretion by 70%, from 0.99 ± 0.06 to 1.70 ± 0.20 microequivalents per minute [24]. Higher doses produce proportionally greater kaliuresis, with increases exceeding 100% over baseline values [24].

The kaliuretic effects occur independently of changes in plasma potassium concentration, blood pressure, or glomerular filtration rate [24]. These effects distinguish dexamethasone from aldosterone, which primarily affects sodium excretion with minimal impact on potassium elimination [24]. The mechanism involves direct renal effects rather than mineralocorticoid receptor activation [24].

In preterm infants, dexamethasone administration produces acute phosphaturia with fractional excretion of phosphorus increasing from 0.17 ± 0.05 to 0.33 ± 0.13 [23]. Serum calcium concentrations decrease from 9.4 ± 0.7 mg/dL to 8.9 ± 0.8 mg/dL, while blood urea nitrogen increases uniformly from 6.3 ± 3.0 to 14.9 ± 6.9 mg/dL [23]. These changes reflect direct renal effects and catabolic actions of dexamethasone [23].

Table 3: Renal Clearance Parameters of Dexamethasone

| Parameter | Value | Reference Range |

|---|---|---|

| Renal Clearance (% of total clearance) | <10% | - |

| Unchanged Drug in Urine (% of dose) | <10% | - |

| Total Body Clearance (L/h) | 15.7 | 7.75-44.5 |

| Urinary Potassium Increase (%) | 70-100% | At therapeutic doses |

| Fractional Phosphorus Excretion | 0.33 ± 0.13 | (Post-treatment) |

Enterohepatic recirculation of dexamethasone involves biliary excretion of metabolites followed by intestinal reabsorption [28]. The process encompasses liver metabolism, bile secretion, gut metabolism, and reabsorption back to systemic circulation [28]. Dexamethasone metabolites, particularly glucuronide conjugates, undergo biliary excretion and subsequent hydrolysis by intestinal β-glucuronidase enzymes [29].

The glucuronide conjugate of dexamethasone demonstrates resistance to hydrolysis in the upper gastrointestinal tract but undergoes cleavage in the large intestine where β-glucuronidase activity is highest [29]. This selective hydrolysis pattern supports targeted drug delivery to colonic tissues while minimizing systemic exposure from upper gastrointestinal absorption [29]. The extent of enterohepatic recirculation varies with the degree of conjugation and the efficiency of intestinal enzyme systems [29].

Biliary secretion patterns show species-specific variations, with considerable differences in the extent of enterohepatic cycling between laboratory animals and humans [28]. The contribution of enterohepatic recirculation to overall pharmacokinetic behavior remains relatively minor compared to hepatic metabolism and renal elimination [28]. However, this pathway may contribute to the prolonged biological half-life observed with some dexamethasone formulations [28].

Dexamethasone induces extensive transcriptional reprogramming across diverse cell types and tissues, with the magnitude and specificity of responses varying significantly based on treatment duration, concentration, and cellular context. The genome-wide transcriptional effects of dexamethasone have been comprehensively characterized through multiple high-throughput studies, revealing consistent patterns of gene regulation alongside cell-type-specific responses.

Magnitude of Transcriptional Changes

The scope of dexamethasone-induced transcriptional changes is substantial, with studies consistently demonstrating that more than 30% of expressed genes can be affected by treatment [1]. In pig liver tissue, dexamethasone at high doses (D60) regulated 5,558 genes, comprising 2,840 upregulated and 2,718 downregulated transcripts [1]. Similarly, in human peripheral blood cells, dexamethasone treatment led to reproducible regulation of 2,670 genes in control subjects, with 1,132 transcripts (42%) showing upregulation and 1,538 transcripts (58%) exhibiting downregulation [2].

The temporal dynamics of transcriptional responses reveal important mechanistic insights. In human trabecular meshwork cells, short-term dexamethasone exposure (16 hours) resulted in 199 differentially expressed genes (118 upregulated, 81 downregulated), while prolonged treatment (7 days) affected 525 genes (119 upregulated, 406 downregulated) [3]. This pattern suggests that extended dexamethasone exposure leads to more pronounced downregulation of gene expression, potentially reflecting the establishment of more stable repressive chromatin states.

Core Regulatory Gene Networks

Several genes emerge as consistent primary targets of dexamethasone across multiple cell types and experimental conditions. The most prominent of these is FK506 binding protein 5 (FKBP5), which demonstrates robust upregulation in virtually all dexamethasone-treated systems examined. In human peripheral blood cells, FKBP5 showed significant upregulation with fold changes ranging from 6.44 to 39.5 across different studies [2] [4]. This consistent response reflects the presence of functional glucocorticoid response elements within the FKBP5 promoter region and its role as a negative feedback regulator of glucocorticoid receptor signaling.

Other consistently regulated genes include glucocorticoid-induced leucine zipper protein (GILZ), dual specificity phosphatase 1 (DUSP1), and zinc finger and BTB domain containing 16 (ZBTB16) [2] [4]. These genes collectively represent immediate-early transcriptional responses that mediate both metabolic and anti-inflammatory effects of glucocorticoids. The transcription factor CCAAT enhancer binding protein beta (CEBPB) emerges as another key regulatory node, particularly in liver tissue, where it coordinates gluconeogenic gene expression programs [1].

Tissue-Specific Transcriptional Signatures

While core glucocorticoid-responsive genes are conserved across cell types, significant tissue-specific responses are evident. In human trabecular meshwork cells, dexamethasone treatment specifically upregulated genes involved in extracellular matrix remodeling, including myocilin (MYOC), decorin, and fibulin-1C [5]. This pattern reflects the specialized function of trabecular meshwork in regulating aqueous humor outflow and the pathophysiology of steroid-induced glaucoma.

In cardiac tissue, dexamethasone treatment of cardiomyocytes resulted in 738 differentially regulated genes associated with 6,482 glucocorticoid receptor binding sites [6]. The cardiac-specific response included genes involved in hypertrophic signaling pathways, extracellular matrix remodeling, and calcium handling, consistent with the hypertrophic phenotype observed in glucocorticoid-treated cardiomyocytes.

Multiple myeloma cells demonstrated a distinct response pattern, with particular emphasis on genes regulating apoptosis and cell survival. The upregulation of BCL2L11 (encoding BIM protein) and CXCR4 represented key components of the therapeutic response, with these genes showing preferential expression in different cellular subpopulations [7] [8].

Temporal Dynamics and Transcriptional Waves

The temporal progression of dexamethasone-induced transcriptional changes reveals distinct phases of gene regulation. Early responses (1-6 hours) are characterized by direct glucocorticoid receptor target genes, including FKBP5, DUSP1, and immediate-early transcription factors. These primary response genes often contain high-affinity glucocorticoid response elements and are rapidly induced upon receptor activation.

Secondary responses (6-24 hours) involve genes that are regulated indirectly through the initial wave of transcription factor induction. This phase includes many metabolic enzymes, particularly those involved in gluconeogenesis and lipid metabolism. In hepatic systems, this secondary wave encompasses genes such as phosphoenolpyruvate carboxykinase (PEPCK), glucose-6-phosphatase (G6PC), and peroxisome proliferator-activated receptor gamma coactivator 1-alpha (PPARGC1A) [1].

Late responses (24-72 hours) involve more complex transcriptional networks and often reflect the establishment of sustained metabolic reprogramming. These responses may involve epigenetic modifications that stabilize altered gene expression patterns beyond the immediate presence of dexamethasone.

Concentration-Dependent Response Patterns

The relationship between dexamethasone concentration and transcriptional response demonstrates both linear and threshold effects. Studies using dose-response analysis revealed that while many genes show graded responses to increasing dexamethasone concentrations, others exhibit threshold effects where significant induction occurs only above specific concentration thresholds [1]. This concentration dependence likely reflects differences in glucocorticoid response element affinity and chromatin accessibility at different genomic loci.

DNA Methylation/Hydroxymethylation Landscape Alterations

Dexamethasone treatment induces profound alterations in DNA methylation patterns, affecting both global methylation levels and site-specific methylation changes. These epigenetic modifications represent a critical mechanism through which glucocorticoids establish long-lasting transcriptional programs and may contribute to the persistent effects of glucocorticoid exposure.

Global DNA Methylation Changes

The predominant effect of dexamethasone on global DNA methylation is hypomethylation, observed consistently across multiple cell types and experimental systems. In retinal pigment epithelial cells (ARPE-19), dexamethasone treatment resulted in dose-dependent global DNA hypomethylation, with 1 mg/mL exposure causing approximately 21% reduction in methylation levels and 2 mg/mL exposure producing 42% reduction [9]. This hypomethylation pattern was confirmed in primary human retinal pigment epithelial cells, where significant reductions in 5-methylcytosine levels were observed at both tested concentrations [9].

Neural stem cells exposed to dexamethasone demonstrated similar hypomethylation patterns, with transient decreases in global 5-methylcytosine levels during the initial exposure period [10]. Interestingly, these cells showed a biphasic response, with initial hypomethylation followed by increased methylation in daughter cells that were never directly exposed to dexamethasone, suggesting the establishment of heritable epigenetic changes.

In hippocampal neurons, dexamethasone treatment resulted in hypomethylation at 6,895 CpG sites, with 24.4% of these changes persisting after drug washout [11]. This persistence of methylation changes indicates that dexamethasone can establish stable epigenetic marks that outlast the immediate pharmacological effects.

DNA Hydroxymethylation Patterns

The conversion of 5-methylcytosine to 5-hydroxymethylcytosine through ten-eleven translocation (TET) enzyme activity represents an important intermediate step in active DNA demethylation. Dexamethasone treatment produced marked increases in global 5-hydroxymethylcytosine levels in several cell types, with ARPE-19 cells showing 41% increases at 1 mg/mL and 110% increases at 2 mg/mL dexamethasone [9].

Super-resolution microscopy analysis revealed that dexamethasone exposure altered not only the total amount of 5-hydroxymethylcytosine but also its nuclear distribution pattern. At 1 mg/mL dexamethasone, the number of 5-hydroxymethylcytosine nanoclusters decreased significantly, while cluster size increased, suggesting reorganization of hydroxymethylation patterns at the nanoscale level [9].

In differentiating neural stem cells, dexamethasone treatment increased both global 5-hydroxymethylcytosine levels and TET enzyme expression, with TET1 and TET3 showing significant upregulation [10]. This pattern was also observed in postnatal mouse cortex following in utero dexamethasone exposure, indicating that hydroxymethylation changes can have developmental consequences.

Site-Specific Methylation Changes

Beyond global alterations, dexamethasone induces specific methylation changes at individual gene loci that correlate with transcriptional responses. In human trabecular meshwork cells, dexamethasone treatment resulted in demethylation at the promoter regions of upregulated genes including FKBP5, ZBTB16, and SCNN1A, while causing methylation at the promoter regions of downregulated genes such as ARSI, HIC1, GREM2, and MATN2 [12].

The FKBP5 locus represents a particularly well-characterized example of dexamethasone-induced methylation changes. Multiple studies have demonstrated that dexamethasone treatment causes demethylation of CpG sites within FKBP5 regulatory regions, and this demethylation correlates with increased gene expression [12] [11]. Fine mapping using targeted bisulfite sequencing revealed that these methylation changes occur across multiple glucocorticoid response elements within the FKBP5 locus and can persist for extended periods after treatment cessation.

Genome-Wide Methylation Profiling

Comprehensive genome-wide methylation analysis using high-density arrays has revealed the extensive scope of dexamethasone-induced methylation changes. In individuals exposed to prenatal dexamethasone treatment, analysis of CD4+ T cells identified 9,672 differentially methylated probes associated with dexamethasone treatment and 7,393 probes showing dexamethasone-by-sex interaction effects [13]. These differentially methylated sites were enriched in intergenic regions and gene bodies, with particular enrichment near epigenetic markers for active enhancers (H3K4me1 and H3K27ac).

The genomic distribution of dexamethasone-induced methylation changes shows preferential localization to regulatory elements. Approximately 65% of differentially methylated sites occur within gene bodies and intergenic regions, with significant enrichment in CpG island shores and open sea regions [13]. This pattern suggests that dexamethasone preferentially affects methylation at regulatory elements involved in tissue-specific gene expression rather than at constitutive promoter regions.

Persistent Methylation Changes

One of the most significant findings regarding dexamethasone-induced methylation changes is their potential persistence beyond the period of drug exposure. In hippocampal neurons, 24% of dexamethasone-responsive methylation sites showed lasting changes after drug washout [11]. These persistent changes were enriched at glucocorticoid response elements and showed preferential demethylation compared to hypermethylation.

The persistence of methylation changes appears to be cell-type dependent. In neural stem cells, while global methylation patterns showed some recovery after dexamethasone washout, specific gene promoters retained altered methylation states that correlated with persistent changes in transcriptional potential [10]. This suggests that certain genomic loci are more susceptible to establishing stable epigenetic memories of glucocorticoid exposure.

Functional Consequences of Methylation Changes

The functional significance of dexamethasone-induced methylation changes is evident in their correlation with transcriptional responses and long-term cellular phenotypes. In trabecular meshwork cells, treatment with the DNA methyltransferase inhibitor 5-aza-2'-deoxycytidine enhanced the dexamethasone-induced expression of FKBP5 and SCNN1A, confirming that methylation changes directly contribute to transcriptional regulation [12].

The establishment of methylation changes at developmental regulatory genes has particularly important implications. In neural stem cells, dexamethasone-induced methylation changes at the DKK1 locus were associated with altered differentiation potential and persistent changes in Wnt signaling pathway activity [10]. This demonstrates that epigenetic modifications induced by dexamethasone can have lasting effects on fundamental cellular processes.

Chromatin Remodeling Through DNA Methyltransferase/Ten-Eleven Translocation Protein Regulation

The chromatin remodeling effects of dexamethasone are mediated through complex interactions with DNA methyltransferase (DNMT) and ten-eleven translocation (TET) proteins, which collectively control the establishment and maintenance of DNA methylation patterns. These enzyme systems are dynamically regulated by dexamethasone and play crucial roles in establishing the persistent epigenetic changes associated with glucocorticoid exposure.

DNA Methyltransferase Regulation

Dexamethasone treatment produces complex and context-dependent effects on DNA methyltransferase expression and activity. In retinal pigment epithelial cells (ARPE-19), dexamethasone exposure resulted in upregulation of DNMT1 and DNMT3B expression, while simultaneously downregulating DNMT3A [9]. This differential regulation pattern suggests that dexamethasone modulates specific methyltransferase activities rather than producing uniform effects across all DNMT family members.

The upregulation of DNMT1 and DNMT3B in the context of global DNA hypomethylation initially appeared paradoxical, but subsequent analysis revealed that dexamethasone directly inhibits DNMT enzymatic activity. In vitro enzymatic assays demonstrated that dexamethasone exposure reduced overall DNMT activity to 62% at 1 mg/mL and 47% at 2 mg/mL concentrations [9]. Specific analysis of DNMT1 activity showed similar reductions to 67% and 57% at these concentrations, respectively.

This dual effect of dexamethasone on DNMT regulation—increasing expression while inhibiting activity—represents a novel mechanism of epigenetic regulation. The inhibition of DNMT activity appears to be mediated through direct molecular interactions, as suggested by the ability of dexamethasone to affect purified enzyme preparations in cell-free systems.

Ten-Eleven Translocation Protein Responses

The TET protein family, responsible for converting 5-methylcytosine to 5-hydroxymethylcytosine and facilitating active DNA demethylation, shows robust responses to dexamethasone treatment. In ARPE-19 cells, dexamethasone significantly upregulated TET1 and TET3 expression, with TET2 showing mild upregulation [9]. This upregulation pattern correlates with the observed increases in global 5-hydroxymethylcytosine levels and suggests that enhanced TET activity contributes to dexamethasone-induced DNA demethylation.

The regulation of TET proteins by dexamethasone appears to be both direct and indirect. In neural stem cells, TET3 upregulation was found to be independent of glucocorticoid receptor activation, suggesting alternative regulatory mechanisms [10]. However, TET1 upregulation in hippocampal neurons was accompanied by increased UHRF1 expression, indicating complex regulatory networks involving both demethylation and remethylation machinery [11].

The tissue-specific pattern of TET regulation is particularly evident in neural systems. In embryonic neural stem cells, dexamethasone specifically upregulated TET3 while downregulating DNMT3A, creating a coordinated shift toward demethylation [10]. This pattern was maintained in daughter cells that were never directly exposed to dexamethasone, suggesting that TET3 upregulation can be stably inherited through cell divisions.

Chromatin Remodeling Complex Interactions

Dexamethasone treatment facilitates the formation of specific chromatin remodeling complexes that integrate methylation changes with broader chromatin modifications. In hypothalamic neurons, dexamethasone promoted the formation of a repressor complex consisting of glucocorticoid receptor, methylated CpG binding protein 2 (MeCP2), and histone deacetylase 1 (HDAC1) [14]. This complex was associated with the recruitment of DNMT3B to the corticotropin-releasing hormone (CRH) promoter, resulting in increased promoter methylation and transcriptional repression.

The interaction between glucocorticoid receptor and DNMT3B represents a direct mechanism through which dexamethasone can influence site-specific methylation patterns. Co-immunoprecipitation studies confirmed that dexamethasone treatment enhanced the association between glucocorticoid receptor and DNMT3B, but not DNMT3A, suggesting specificity in these protein-protein interactions [14].

Chromatin immunoprecipitation analyses revealed that dexamethasone treatment resulted in the recruitment of HDAC1, MeCP2, and DNMT3B to the CRH promoter, with this recruitment being associated with CpG site-specific increases in methylation [14]. These findings demonstrate that dexamethasone can coordinate the assembly of repressive chromatin complexes that integrate multiple epigenetic modifications.

Histone Modification Integration

The chromatin remodeling effects of dexamethasone extend beyond DNA methylation to include coordinated changes in histone modifications. In hypothalamic neurons, dexamethasone treatment increased trimethylation of histone H3 lysine 9 (H3K9me3), a marker of transcriptional repression, while leaving dimethylation and trimethylation of histone H3 lysine 4 (H3K4me2/3) unchanged [14]. This selective increase in repressive histone marks complements the increased DNA methylation at the same promoter regions.

The integration of DNA methylation and histone modification changes represents a mechanism for establishing stable transcriptional states. The trimethylation of H3K9 creates binding sites for chromodomain-containing proteins that can recruit additional chromatin-modifying enzymes, potentially amplifying and stabilizing the initial dexamethasone-induced changes.

In multiple myeloma cells, dexamethasone treatment resulted in increased H3K27 acetylation and enhanced chromatin accessibility at glucocorticoid receptor binding sites [15]. This pattern contrasts with the repressive modifications observed in hypothalamic neurons, highlighting the context-dependent nature of dexamethasone-induced chromatin changes.

Cohesin and CCCTC-Binding Factor Interactions

Recent studies have revealed that dexamethasone treatment affects the organization of higher-order chromatin structure through interactions with cohesin complexes and CCCTC-binding factor (CTCF). In multiple myeloma cells, dexamethasone treatment enhanced the co-accessibility of regulatory elements, with particular emphasis on the formation of enhancer clusters [15]. This enhanced co-accessibility was associated with increased cohesin occupancy and CTCF binding at glucocorticoid-responsive loci.

The formation of cohesin-mediated chromatin loops appears to be critical for efficient transcriptional responses to dexamethasone. Analysis of chromatin conformation revealed that dexamethasone treatment increased the frequency of existing chromatin interactions and promoted the formation of new enhancer-promoter loops [15]. These topological changes create permissive environments for transcription factor binding and may contribute to the sustained nature of glucocorticoid responses.

Temporal Dynamics of Chromatin Remodeling

The temporal progression of dexamethasone-induced chromatin remodeling reveals a coordinated sequence of events. Initial responses (within 1-2 hours) involve glucocorticoid receptor binding to accessible chromatin regions and the recruitment of chromatin remodeling complexes. This is followed by changes in histone modifications and the beginning of DNA methylation alterations.

Intermediate responses (6-24 hours) involve the establishment of more stable chromatin states through the integration of DNA methylation and histone modifications. During this phase, DNMT and TET protein levels adjust to new steady-state levels, and chromatin accessibility patterns become more defined.

Late responses (24-72 hours and beyond) involve the consolidation of chromatin changes and the establishment of epigenetic memory. This phase is characterized by the persistence of methylation changes and the maintenance of altered chromatin states even after dexamethasone removal.

Functional Integration of Chromatin Remodeling

The chromatin remodeling effects of dexamethasone ultimately serve to establish transcriptional programs that persist beyond the immediate pharmacological effects of the drug. The integration of DNMT and TET protein regulation with histone modifications and chromatin structure changes creates a robust system for maintaining altered gene expression patterns.

This integrated chromatin remodeling system may explain the long-lasting effects of glucocorticoid treatment observed in clinical settings. The ability of dexamethasone to establish stable epigenetic marks through coordinated regulation of multiple chromatin-modifying systems provides a molecular basis for understanding both therapeutic efficacy and potential adverse effects of glucocorticoid therapy.

Physical Description

Solid

Color/Form

WHITE TO PRACTICALLY WHITE CRYSTALLINE POWDER

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Decomposition

Melting Point

260-264

262-264 °C

262 °C

UNII

Drug Indication

FDA Label

Ozurdex is indicated for the treatment of adult patients with macular oedema following either branch retinal-vein occlusion (BRVO) or central retinal-vein occlusion (CRVO). Ozurdex is indicated for the treatment of adult patients with inflammation of the posterior segment of the eye presenting as noninfectious uveitis. Ozurdex is indicated for the treatment of adult patients with visual impairment due to diabetic macular oedema (DME) who are pseudophakic or who are considered insufficiently responsive to, or unsuitable for non-corticosteroid therapy.

Treatment of multiple myeloma.

Treatment of postoperative pain and inflammation associated with ophthalmic surgery

Treatment of diabetic macular oedema

Chronic non-infectious intermediate or posterior uveitis

Other retinal vascular occlusion

Dexamethasone has a wide variety of uses in the medical field. As a treatment, dexamethasone has been useful in treating acute exacerbations of multiple sclerosis, allergies, cerebral edema, inflammation, and shock. Patients with conditions such as asthma, atopic and contact dermatitis, and drug hypersensitivity reactions have benefited from dexamethasone. In endocrinology, dexamethasone has been found useful as a test for Cushing syndrome.

Drug Classes

Breast Feeding; Lactation; Milk, Human; Corticosteroids, Systemic; Glucocorticoids; Anti-Inflammatory Agents

Therapeutic Uses

Nasal corticosteroids are used in some patients for prophylaxis of seasonal rhinitis. This form of therapy is generally reserved for patients who have consistently demonstrated a need for nasal corticosteroids to control seasonal rhinitis syndromes. Antihistamines and decongestants are considered primary therapies for this disorder. Dexamethasone nasal aerosol is less frequently used because its use results in a significantly higher incidence of systemic adverse effects with no additional benefit over other nasal corticosteroids. /NOT included in US product labeling/

Ophthalmic corticosteroids are indicated in the treatment of corticosteroid-responsive allergic and inflammatory conditions of the palpebral and bulbar conjunctiva, cornea, and anterior segment of the globe. /Corticosteroids (Ophthalmic); Included in US product labeling/

Otic corticosteroids are indicated in the treatment of corticosteroid-responsive inflammatory disorders of the external auditory meatus such as: allergic otitis externa; infective otitis (treatment adjunct); (chronic eczematoid otitis externa or seborrheic otitis externa /NOT included in US product labeling/). Dexamethasone /is/ used in the treatment of these and other corticosteroid-responsive disorders of the external auditory meatus. /Included in US product labeling/

For more Therapeutic Uses (Complete) data for DEXAMETHASONE (42 total), please visit the HSDB record page.

Mechanism of Action

Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA, and stimulate transcription of mRNA and subsequent protein synthesis of enzymes ultimately responsible for anti-inflammatory effects of topical application of corticosteroids to the eye. In high concentrations which may be achieved after topical application, corticosteroids may exert direct membrane effects. Corticosteroids decrease cellular and fibrinous exudation and tissue infiltration, inhibit fibroblastic and collagen-forming activity, retard epithelial regeneration, diminish postinflammatory neovascularization and reduce toward normal levels the excessive permeability of inflamed capillaries. /Corticosteroids (Otic)/

Glucocorticoids are capable of suppressing the inflammatory process through numerous pathways. They interact with specific intracellular receptor proteins in target tissues to alter the expression of corticosteroid-responsive genes. Glucocorticoid-specific receptors in the cell cytoplasm bind with steroid ligands to form hormone-receptor complexes that eventually translocate to the cell nucleus. There these complexes bind to specific DNA sequences and alter their expression. The complexes may induce the transcription of mRNA leading to synthesis of new proteins. Such proteins include lipocortin, a protein known to inhibit PLA2a and thereby block the synthesis of prostaglandins, leukotrienes, and PAF. Glucocorticoids also inhibit the production of other mediators including AA metabolites such as COX, cytokines, the interleukins, adhesion molecules, and enzymes such as collagenase. /Glucocorticoids/

Corticosteroids diffuse across cell membranes and complex with specific cytoplasmic receptors. These complexes then enter the cell nucleus, bind to DNA (chromatin), and stimulate transcription of messenger RNA (mRNA) and subsequent protein synthesis of various inhibitory enzymes responsible for the anti-inflammatory effects of topical corticosteroids. These anti-inflammatory effects include inhibition of early processes such as edema, fibrin deposition, capillary dilatation, movement of phagocttes into the area, and phagocytic activities. Later processes, such as capillary production, collagen deposition, and keloid formation also are inhibited by corticosteroids. The overall actions of topical corticosteroids are catabolic. /Corticosteroids (topical)/

Absorption Distribution and Excretion

Corticosteroids are generally eliminated predominantly in the urine. However, dexamethasone is <10% elminated in urine.

A 1.5mg oral dose of dexamethasone has a volume of distribution of 51.0L, while a 3mg intramuscular dose has a volume of distribution of 96.0L.

A 20mg oral tablet has a clearance of 15.7L/h. A 1.5mg oral dose of dexamethasone has a clearance of 15.6±4.9L/h while a 3.0mg intramuscular dose has a clearance of 9.9±1.4L/h.

Absorbed into aqueous humor, cornea, iris, choroid ciliary body, and retina. Systemic absorption occurs, but may be significant only at higher dosages or in extended pediatric therapy. /Corticosteroids (Ophthalmic)/

Dogs (mixed-breed) were administered dexamethasone alcohol or dexamethasone 21-isonicotinate as a solution iv or im (1 mg/kg bw), or dexamethasone 21-isonicotinate as a suspension im (0.1 or 1 mg/kg bw). Plasma concentrations were determined with HPLC up to 120 hours after treatment. The elimination half-life after iv administration was 120-140 minutes for both formulations. Following im administration, absorption was rapid with peak plasma concentrations at 30-40 minutes for both solutions. Bioavailability after im administration was 100% for dexamethasone alcohol but 40% for dexamethasone 21-isonicotinate. After im administration of dexamethasone 21-isonicotinate as a suspension, dexamethasone was not detected in plasma, suggesting a long absorption phase

Crl:SD(CD)BR rats were administered a single im dose of 9 ug, (1,2,4-3H)-dexamethasone/kg bw. Radioactivity was measured up to 96 hours after administration in plasma (pre- and post-freeze dried), urine, feces and expired air. Tritium exchange was measured in stored urine. Highest plasma levels were observed 6 hours after dosing (3.7 ug equivalents/g), declining rapidly thereafter to 0.15 ug equivalents/g. Within 24 hours 41% of the radioactivity was excreted in the urine. After 96 hours a mean of 44% of the radio-activity was excreted. Tritium exchange was observed both in plasma and urine. Following freeze-drying, the mean loss of radioactivity 96 hours after dosing was 87% and 37% in plasma and urine, respectively

Male Wistar albino rats were administered 0.23 umol (1,2-3H) dexamethasone/kg bw, ip. Urine and feces were collected up to 4 days after treatment. Within 96 hours 74% of the dose was excreted, 30% in the urine and 44% in the feces

For more Absorption, Distribution and Excretion (Complete) data for DEXAMETHASONE (11 total), please visit the HSDB record page.

Metabolism Metabolites

Male Wistar albino rats were administered (3)H-dexamethasone orally at a dose of 1.14 nmol/kg bw. Thirty-one percent of the administered radioactivity was excreted in the urine within 4 days (most of it within the first 24 hours) as unconjugated metabolites. Unchanged dexamethasone accounted for 14%, 6-hydroxydexamethasone for 7.4%, and 20-dihydrodexamethasone for 1.1% of the urine radioactivity.

In the urine of rats administered 0.23 umol/kg bw (1,2-3H)- dexamethasone ip, 10% of the administered radioactivity was associated with one polar metabolite of dexamethasone, likely to be 6-hydroxy-dexamethasone

No parent compound could be detected in urine of patients after oral administration of a small dose of dexamethasone (<4 mg/day) for a few weeks. However, 60% was recovered as 6-beta-hydroxy-dexamethasone and 5-10% as 6-beta-hydroxy-20-dihydrodexamethasone. After the administration of about 15 mg dexamethasone/day metabolism occurred by an additional route involving epoxidation and subsequent hydrolysis, resulting in glycol formation in ring A

Dexamethasone has known human metabolites that include 6-alpha-OH DEXAMETHASONE and 6-beta-OH DEXAMETHASONE.

Hepatic.

Associated Chemicals

21-Isonicotinate dexamethasone;2265-64-7

Dexamethasone sodium phosphate;2392-39-4

Wikipedia

Drug Warnings

Excreted in breast milk; nursing by mothers receiving pharmacologic doses not recommended.

/Dexamethasone/ is distributed into breast milk. Nursing while receiving pharmacologic doses of dexamethasone is not recommended.

Dexamethasone inhalation is not recommended for use in asthma because it has demonstrated a significantly higher incidence of systemic effects with no additional benefit over other inhaled corticosteroids. The high ratio of systemic glucocorticoid activity to local anti-inflammatory activity of inhaled dexamethasone may be due to its greater water solubility and longer metabolic hal life after absorption relative to the other inhaled corticosteroids.

For more Drug Warnings (Complete) data for DEXAMETHASONE (42 total), please visit the HSDB record page.

Biological Half Life

190 minutes (plasma) /Dexamethasone sodium phosphate/

Dogs (mixed-breed) were administered dexamethasone alcohol or dexamethasone 21-isonicotinate as a solution iv or im (1 mg/kg bw), or dexamethasone 21-isonicotinate as a suspension im (0.1 or 1 mg/kg bw). Plasma concentrations were determined with HPLC up to 120 hours after treatment. The elimination half-life after iv administration was 120-140 minutes for both formulations.

Use Classification

Human drugs -> Corticosteroids for systemic use -> Human pharmacotherapeutic group -> EMA Drug Category

Human Drugs -> EU pediatric investigation plans

Human drugs -> Rare disease (orphan)

Animal Drugs -> FDA Approved Animal Drug Products (Green Book) -> Active Ingredients

Human Drugs -> FDA Approved Drug Products with Therapeutic Equivalence Evaluations (Orange Book) -> Active Ingredients

Veterinary Drug -> GLUCOCORTICOSTEROID; -> JECFA Functional Classes

Pharmaceuticals -> Systemic hormonal preparations -> Corticosteroids for systemic use -> Glucocorticoids

Pharmaceuticals -> Animal Drugs -> Approved in Taiwan

Methods of Manufacturing

General Manufacturing Information

Analytic Laboratory Methods

Dexamethasone content in drug substance and elixir is detd by normal phase LC using quaternary mobile phase with controlled water content, UV detection at 254 nm, and cortisone as internal std. identity is confirmed in bulk drug substance and elixir by TLC and in drug substance by IR spectroscopy and relative LC retention time ratios. Alcohol content in elixir is detd by GC on porous polymer column using internal std and FID.

Analyte: dexamethasone; matrix: chemical identification; procedure: infrared absorption spectrophotometry with comparison to standards

Analyte: dexamethasone; matrix: chemical identification; procedure: ultraviolet absorption spectrophotometry with comparison to standards

For more Analytic Laboratory Methods (Complete) data for DEXAMETHASONE (32 total), please visit the HSDB record page.

Clinical Laboratory Methods

Analyte: dexamethasone; matrix: blood, urine; procedure: capillary electrophoresis (capillary electrochromatography) with ultraviolet detection at 240 nm; limit of detection: 390 ng/mL

Analyte: dexamethasone; matrix: blood (serum); procedure: reversed-phase high-performance liquid chromatography with ultraviolet detection at 245 nm; limit of detection: 1-10 ng/mL

Analyte: dexamethasone; matrix: blood (serum), urine; procedure: high-performance liquid chromatography with ultraviolet detection at 254 nm; limit of detection: 5 nM

For more Clinical Laboratory Methods (Complete) data for DEXAMETHASONE (12 total), please visit the HSDB record page.

Interactions

The central interference induced by dexamethasone and RU-38486, (a glucocorticoid receptor antagonist) on morphine antinociception were studied by using the tail flick test in mice. Dexamethasone, injected intracerebrally 10 min before morphine, dose dependently reduced morphine antinociception, whereas RU-38486 which was injected with the same lag time, potentiated it. When dexamethasone and RU-38486 were administered together intracerebrally, 10 min before morphine, an overall reduction of morphine antinociception was observed, similar to that observed with dexamethasone pretreatment only. The present results strongly suggest a central site of interaction for dexamethasone and RU-38486 on morphine antinociception; the short latency and the dose related slope for this interaction may suggest a mechanism at least in part different from the glucocorticoid induced genomic activation.

Acute myelomonocytic leukemia develops in 10-30% of irradiated (300 rad) SJL/J mice, after a lag period of around one yr. Additional treatment with dexamethasone shortly after irradiation increased leukemia incidence up to 50%. Experiments were conducted in order to demonstrate the existence of preleukemic cells in irradiated mice and to explore the possible role of dexamethasone, cyclophosphamide, and different hemopoietic growth factors on their promotion to overt leukemia. Transplantation of bone marrow cells from mice exposed to 300 rad plus dexamethasone into appropriate recipients, performed 4-5 mo after leukemogenic treatment, resulted in acute myeloid leukemia development of donor origin in 70% of the recipients. Transfer of fractionated preleukemic bone marrow showed that the highest acute myeloid leukemia incidence developed in the recipients of fractions enriched in early hemopoietic precursors. The promoting effect of dexamethasone on preleukemic cells was confirmed by demonstrating its similar coleukemogenic effect whether administered within several hr or 130 days after radiation. Treatment with cyclophosphamide shortly after radiation could not replace the dexamethasone effect but was found to be complementary to the coleukemogenic effect of dexamethasone. Early administration of hemopoietic growth factors (starting 14 days after radiation and dexamethasone) showed that colony stimulating factor 1 increased the acute myeloid leukemia incidence (75%) and reduced its latency. Treatment with recombinant granulocyte colony stimulating factor had a reduced effect and recombinant granulocyte-macrophage colony stimulating factor had no promoting effect. However, administration of different factors several months after the leukemogenic treatment revealed that recombinant granulocyte-macrophage colony stimulating factor increased acute myeloid leukemia incidence (75%) and shortened its latency, whereas recombinant granulocyte colony stimulating factor and colony stimulating factor 1 had no effect. In contrast, the late administration of recombinant interleukin 6 reduced acute myeloid leukemia incidence significantly (23%). The present results indicate that murine radiation induced acute myeloid leukemia is a multiphase process involving radiation induced preleukemia that can be promoted by different treatments.

It was of interest to determine if pregnenolone-16 alpha-carbonitrile, as well as another steroid microsomal enzyme inducer, dexamethasone, would decrease the toxicity of acetaminophen in mice, another species sensitive to acetaminophen hepatotoxicity. Mice were pretreated with pregnenolone-16 alpha-carbonitrile or dexamethasone (100 and 75 mg/kg, ip, for 4 days, respectively) and were given acetaminophen (300-500 mg/kg, ip). Twenty-four hours after acetaminophen administration, liver injury was assessed by measuring serum activities of sorbitol dehydrogenase and alanine aminotransferase and by histopathological examination. Neither pregnenolone-16 alpha-carbonitrile nor dexamethasone protected markedly against acetaminophen hepatotoxicity in mice; pregnenolone-16 alpha-carbonitrile tended to decrease acetaminophen induced hepatotoxicity, whereas dexamethasone was found to enhance acetaminophen induced hepatotoxicity and it produced some hepatotoxicity itself. Dexamethasone decreased the glutathione concn (36%) in liver and increased the biliary excretion of acetaminophen-glutathione, which reflects the activation of acetaminophen, whereas pregnenolone-16 alpha-carbonitrile produced neither effect. Thus, whereas pregnenolone-16 alpha-carbonitrile has been shown to markedly decrease the hepatotoxicity of acetaminophen in hamsters, apparently by decreasing the isoform of p450 responsible for activating acetaminophen to N-acetyl-p-benzoquinoneimine, this does not occur in mice after induction with either pregnenolone-16 alpha-carbonitrile or dexamethasone. In contrast, dexamethasone enhances acetaminophen hepatotoxicity apparently by decreasing liver glutathione levels and increasing the activation of acetaminophen to a cytotoxic metabolite.

For more Interactions (Complete) data for DEXAMETHASONE (26 total), please visit the HSDB record page.

Stability Shelf Life

Dexamethasone sodium phosphate injection is heat labile and must not be autoclaved. Dexamethasone preparations should generally be stored at a temperature less than 40 °C, preferably between 15-30 °C. /Dexamethasone sodium phosphate/

Dates

Explore Compound Types